molecular formula C11H9NO4 B055826 N-Carbethoxyphthalimide CAS No. 22509-74-6

N-Carbethoxyphthalimide

Cat. No. B055826
CAS RN: 22509-74-6
M. Wt: 219.19 g/mol
InChI Key: VRHAQNTWKSVEEC-UHFFFAOYSA-N
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Description

N-Carbethoxyphthalimide, also known as N-Ethoxycarbonylphthalimide, Ethyl 1,3-dioxo-2-isoindolinecarboxylate, or Ethyl phthalimide-N-carboxylate, is a chemical compound with the empirical formula C11H9NO4 . It is used in the synthetic preparation of a novel dual binders as potent, selective, and orally bioavailable tankyrase inhibitors .


Synthesis Analysis

The synthesis of N-Carbethoxyphthalimide involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .


Molecular Structure Analysis

The molecular structure of N-Carbethoxyphthalimide is characterized by an average mass of 219.193 Da and a mono-isotopic mass of 219.053162 Da . The molecule has a molar refractivity of 53.2±0.3 cm^3, and its polarizability is 21.1±0.5 x 10^-24 cm^3 .


Physical And Chemical Properties Analysis

N-Carbethoxyphthalimide is a white crystalline powder . It has a density of 1.4±0.1 g/cm^3, a boiling point of 353.9±25.0 °C at 760 mmHg, and a melting point of 90-92 °C (lit.) . The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 59.9±3.0 kJ/mol . It is insoluble in water .

Scientific Research Applications

  • Vibrational Assignment and Analysis : N-Carbethoxyphthalimide has been studied for its complete vibrational assignment using FTIR, FT-Raman data, and quantum chemical studies. This research helps in understanding the molecular structure and chemical reactivity of the compound (Arjunan, Govindaraja, Ravindran, & Mohan, 2014).

  • Synthesis of Thalidomide : It's used in the concise two-step synthesis of thalidomide, an important pharmaceutical compound. This synthesis involves the treatment of l-glutamine with N-Carbethoxyphthalimide, followed by cyclization (Muller, Konnecke, Smith, & Khetani, 1999).

  • Kinetics and Mechanism of Alkaline Hydrolysis : The compound's behavior in alkaline hydrolysis, specifically its aqueous cleavage, has been studied. This research provides insights into the reaction kinetics and mechanisms in different pH conditions (Khan, 1987).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest N-Carbethoxyphthalimide . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

ethyl 1,3-dioxoisoindole-2-carboxylate
Source PubChem
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InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHAQNTWKSVEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
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DSSTOX Substance ID

DTXSID7066805
Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
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Molecular Weight

219.19 g/mol
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Physical Description

Lumps or powder; [Alfa Aesar MSDS]
Record name N-Carbethoxyphthalimide
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Vapor Pressure

0.00000002 [mmHg]
Record name N-Carbethoxyphthalimide
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Product Name

N-Carbethoxyphthalimide

CAS RN

22509-74-6
Record name N-Carbethoxyphthalimide
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Record name Ethyl N-phthaloylcarbamate
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Record name N-CARBETHOXYPHTHALIMIDE
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Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
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Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
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Record name Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate
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Record name N-CARBETHOXYPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

To a solution of isoindoline-1,3-dione (2 g, 13.6 mmol) in Et3N (60 mL) was added ClCOOEt (2.55 g, 16.33 mmol) at 0° C. The mixture was warmed to room temperature and stirred at room temperature for 4 h. The mixture was filtered and the solid was partitioned between water (150 mL) and EtOAc (50 mL) and adjusted pH value to 6 with 1 N HCl. The organic layer was washed with brine and dried over Na2SO4, filtered and concentrated in vacuo to give ethyl 1,3-dioxoisoindoline-2-carboxylate (1.67 g, 53.08%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension comprisng 25 millimoles of potassium phthalimide and 20 ml ethylchloroformate is refluxed for approximately 31/2 hours. Insolubles are removed by hot acetone treatment in the manner described in preparation B. Upon completion of the acetone treatment and removal of mother liquor the product is combined and recrystallized from ethanol. Further recrystallizaton from a mixture of ethylchloroformate and ether yields a white product having a melting point of 89.5° - 90.5°C.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
V Arjunan, ST Govindaraja, P Ravindran… - Spectrochimica Acta Part …, 2014 - Elsevier
The complete vibrational assignment and analysis of N-carbethoxyphthalimide were carried out using the experimental FTIR and FT-Raman data in the range 4000–450 and 4000–100 …
Number of citations: 26 www.sciencedirect.com
MN Khan - International journal of chemical kinetics, 1987 - Wiley Online Library
… The aqueous cleavage of N-(2-bromoethyl)phthalimide (NBEPH), N-(3-bromopropyl)phth&mide (NBPPH), and N-carbethoxyphthalimide (NCPH) have been studied within the [OH] …
Number of citations: 41 onlinelibrary.wiley.com
JA Elberling, RT Zera, SDJ Magnan… - Organic Preparations …, 1979 - Taylor & Francis
… was increased and 109.6 g (0.50 mol) of N-carbethoxyphthalimide was added in portions at such a rate that the temperature of the reaction mixture never rose above 10'. …
Number of citations: 5 www.tandfonline.com
S Kukolja, SR Lammert, AI Ellis - Croatica Chemica Acta, 1977 - hrcak.srce.hr
… suspension of 181 g of 7-amino-3-methyl-3-cephem-4-carboxylic acid in 1700 ml of water, 142 g of NaHC03 was slowly added and then a solution of 186 g of N-carbethoxyphthalimide …
Number of citations: 10 hrcak.srce.hr
GW Muller, LG Corral, MG Shire, H Wang… - Journal of medicinal …, 1996 - ACS Publications
… the β-amino acid with N-carbethoxyphthalimide in the presence of sodium carbonate. … -(3‘,4‘-dimethoxyphenyl)propionate hydrochloride with N-carbethoxyphthalimide in the presence of …
Number of citations: 237 pubs.acs.org
Y Horiuchi, E Akita, T Ito - Agricultural and Biological Chemistry, 1976 - Taylor & Francis
… When the salt (II) was allowed to react with N-carbethoxyphthalimide and treated with hydrochloric acid instead of the usual hydrogen sulfide, (S)-2-amino-4-phthaloylamino-nbutyric …
Number of citations: 7 www.tandfonline.com
GW Muller, WE Konnecke, AM Smith… - … Process Research & …, 1999 - ACS Publications
… N-carbethoxyphthalimide. Treatment of l-glutamine with Na 2 CO 3 in water followed by the addition of N-carbethoxyphthalimide … Use of N-carbethoxyphthalimide produces chirally pure …
Number of citations: 79 pubs.acs.org
J Ungwitayatorn, C Wiwat, C Matayatsuk… - Chinese Journal of …, 2008 - Wiley Online Library
… of primary amine in tetrahydrofuran (30 mL) was added N-carbethoxyphthalimide. The … general procedure 1 using benzyl amine (500 mg, 4.67 mmol) and N-carbethoxyphthalimide (1.1 …
Number of citations: 10 onlinelibrary.wiley.com
YG Perron, WF Minor, LB Crast… - Journal of Medicinal …, 1962 - ACS Publications
… obtained, in highyields and under mild conditions, by treatment of these compounds with Ncarbethoxyphthalimide (IX). The work of Nefkens, together … When N-carbethoxyphthalimide …
Number of citations: 18 pubs.acs.org
Y SATO, H NAKAI, M WADA, H OGIWARA… - Chemical and …, 1982 - jstage.jst.go.jp
… ' A series of N -m—alkoxya.lkylphthalimides (1) was prepared either from N-bromomethyl— phthalimide and alcohol or from N—carbethoxyphthalimide and alkoxy amine as described …
Number of citations: 19 www.jstage.jst.go.jp

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